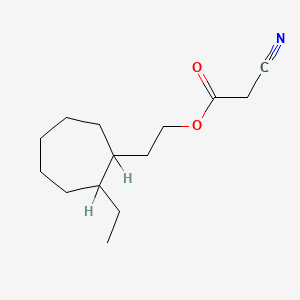

2-(2-Ethylcycloheptyl)ethyl cyanoacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93841-17-9 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

2-(2-ethylcycloheptyl)ethyl 2-cyanoacetate |

InChI |

InChI=1S/C14H23NO2/c1-2-12-6-4-3-5-7-13(12)9-11-17-14(16)8-10-15/h12-13H,2-9,11H2,1H3 |

InChI Key |

MWRFTVDLCGREAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCCC1CCOC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Ethylcycloheptyl Ethyl Cyanoacetate

2 Functional Group Interconversions for Precursor Elaboration

Functional group interconversions are fundamental transformations in organic synthesis that allow for the manipulation of reactive sites within a molecule. fiveable.mesolubilityofthings.comnumberanalytics.com Once a suitable cycloheptyl derivative is obtained, a series of functional group interconversions may be necessary to elaborate the 2-ethanol side chain.

For example, if a cycloheptyl derivative with a carboxylic acid or ester group is synthesized, it can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). fiveable.me This alcohol can then be converted to an alkyl halide, which can undergo nucleophilic substitution to introduce a two-carbon unit, ultimately leading to the desired 2-(2-Ethylcycloheptyl)ethanol. youtube.com

Table 2: Key Functional Group Interconversions in Precursor Synthesis

| Transformation | Reagents | Purpose |

| Reduction of Carboxylic Acid/Ester | LiAlH₄ | Conversion to a primary alcohol |

| Oxidation of Primary Alcohol | PCC, Swern Oxidation | Conversion to an aldehyde |

| Conversion of Alcohol to Alkyl Halide | SOCl₂, PBr₃ | Creation of a good leaving group for substitution |

| Nucleophilic Substitution | NaCN followed by reduction | Carbon chain extension |

Principles of Green Chemistry Applied to 2-(2-Ethylcycloheptyl)ethyl Cyanoacetate (B8463686) Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com The synthesis of 2-(2-Ethylcycloheptyl)ethyl cyanoacetate can be made more sustainable by incorporating these principles.

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. labmanager.com Direct esterification and transesterification reactions can have high atom economy, especially if the water or alcohol byproduct is the only waste generated.

Use of Safer Solvents and Auxiliaries: Traditional esterification often uses hazardous solvents. jove.com Green chemistry encourages the use of safer alternatives like acetonitrile (B52724) or even solvent-free reaction conditions. jove.comresearchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as they are used in small amounts and can be recycled and reused, especially heterogeneous catalysts. acs.orglabmanager.com Enzymatic catalysis, using enzymes like lipases, offers a highly selective and environmentally benign alternative for ester synthesis, operating under mild conditions. benthamdirect.comresearchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. benthamdirect.com The development of highly active catalysts can help achieve this goal.

By carefully selecting catalysts, solvents, and reaction pathways, the synthesis of this compound can be optimized to be not only efficient in terms of yield but also environmentally responsible.

No Publicly Available

Following a comprehensive review of available scientific literature and patent databases, no specific synthetic methodologies for the chemical compound This compound have been identified. The requested article, which was to be structured around specific green and sustainable chemistry approaches for this particular molecule, cannot be generated due to the absence of published research on its synthesis.

Extensive searches were conducted to locate information regarding the preparation of this compound, with a focus on:

Solvent-Free and Aqueous Reaction Media: No studies detailing the synthesis of the target compound in the absence of organic solvents or in water-based systems were found.

Atom-Economical Synthetic Design: There is no available literature describing synthetic routes to this compound that maximize the incorporation of starting materials into the final product.

Application of Sustainable Catalytic Systems: No research papers or patents were discovered that describe the use of green or sustainable catalysts for the synthesis of this specific compound.

The conducted research did yield general information on the synthesis of a related but structurally different compound, ethyl cyanoacetate . This common laboratory reagent is used in a variety of chemical reactions, including Knoevenagel condensations and the synthesis of heterocyclic compounds. wikipedia.orgresearchgate.net Patented methods for producing ethyl cyanoacetate and other simple cyanoacrylate esters exist, sometimes employing techniques such as azeotropic dehydration. google.compatsnap.com However, this information is not applicable to the specific, more complex structure of this compound.

Without any dedicated research on the synthesis of this compound, it is not possible to provide the detailed, data-driven article as requested. The creation of such content would require speculation and would not be based on scientifically validated and published findings.

Chemical Reactivity and Transformation Pathways of 2 2 Ethylcycloheptyl Ethyl Cyanoacetate

Nucleophilic Reactivity of the Active Methylene (B1212753) Group

The carbon atom situated between the nitrile and the ester carbonyl groups is known as an active methylene group. The electron-withdrawing nature of the adjacent cyano and carboxyl groups increases the acidity of the C-H bonds at this position, facilitating the formation of a stabilized carbanion (enolate) in the presence of a base. wikipedia.org This nucleophilic center is the cornerstone of several critical carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, such as 2-(2-Ethylcycloheptyl)ethyl cyanoacetate (B8463686), typically catalyzed by a weak base like an amine or its salt. wikipedia.orgjove.com

The reaction mechanism initiates with the deprotonation of the active methylene group by a basic catalyst to form a resonance-stabilized enolate. jove.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. rsc.org The resulting aldol-type addition intermediate subsequently undergoes dehydration, often spontaneously or upon gentle heating, to yield a new α,β-unsaturated product, in this case, a substituted 2-cyanoacrylate. wikipedia.org The removal of water during the reaction drives the equilibrium towards the condensed product. acs.org

A variety of catalysts can be employed to promote this transformation, with the choice often influencing reaction rates and yields. The reaction is applicable to a wide range of aromatic and aliphatic aldehydes. rsc.org

Table 1: Representative Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|

| Piperidine/Acetic Acid | Acetic Acid | Reflux | Good to Excellent | acs.org |

| DABCO/Ionic Liquid | Water | 50 °C | Good to Excellent | rsc.orgrsc.org |

| Potassium Hydroxide (B78521) (KOH) | Water | 75 °C (Microwave) | Good to Excellent | scielo.br |

| Biogenic Carbonates | Solvent-free | 100 °C | Good to High | mdpi.com |

This table presents general conditions for Knoevenagel condensations involving ethyl cyanoacetate and various aldehydes.

The enolate generated from 2-(2-Ethylcycloheptyl)ethyl cyanoacetate can also serve as a Michael donor in a conjugate addition (or 1,4-addition) to an α,β-unsaturated compound, known as a Michael acceptor. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds and constructing complex molecular frameworks. spcmc.ac.in

The scope of Michael acceptors is broad and includes α,β-unsaturated ketones (enones), esters, nitriles, and nitro compounds. The reaction of the cyanoacetate enolate with such an acceptor results in the formation of a new 1,5-dicarbonyl-type structure. wikipedia.org

A significant challenge and area of intensive research in Michael additions involving substituted cyanoacetates is the control of stereochemistry. The addition of the nucleophile from this compound to a prochiral Michael acceptor can generate up to two new stereocenters, one of which is a quaternary carbon. rsc.org Achieving high diastereo- and enantioselectivity is crucial for the synthesis of stereochemically defined molecules. rsc.orglibretexts.org Research has shown that the use of chiral catalysts, including organocatalysts and metal complexes, can effectively control the stereochemical outcome. rsc.orgrsc.orgresearchgate.net For instance, stereodivergent protocols using related mono- or bimetallic palladium catalysts have been developed to selectively access different diastereomers of the Michael adducts. rsc.org

Table 2: Examples of Asymmetric Michael Additions with α-Cyanoacetates

| Michael Acceptor | Catalyst Type | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cyclic Enones | Mono- and Bimetallic Palladium Complexes | Stereodivergent; forms adjacent quaternary and tertiary centers | High diastereo- and enantioselectivity | rsc.orgrsc.orgresearchgate.net |

| α,β-Unsaturated Ketones | Chiral Primary Amine-Thiourea | Bifunctional organocatalysis | Excellent enantioselectivities | organic-chemistry.org |

| Chalcone Derivatives | Chiral Quaternary Ammonium (B1175870) Bromide | Phase-transfer catalysis | High enantioselectivity | organic-chemistry.org |

This table illustrates catalytic systems used to achieve stereocontrol in Michael additions with cyanoacetate derivatives.

Direct functionalization of the active methylene group through alkylation and acylation provides a straightforward route to α-substituted derivatives. These reactions rely on the initial deprotonation of the active methylene to form the nucleophilic enolate.

Alkylation: The reaction of the enolate with an alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the α-position. researchgate.net Strong bases are typically used, and the choice of base and reaction conditions can be critical. Cesium carbonate in DMF, for example, has been shown to be effective for the dialkylation of various active methylene compounds. researchgate.net Controlling the degree of alkylation to achieve selective mono-alkylation can be a challenge, as the mono-alkylated product is still acidic and can undergo a second alkylation. acs.org

Acylation: The enolate can also react with acylating agents, such as acyl chlorides, to introduce an acyl group at the α-position. This C-acylation leads to the formation of β-dicarbonyl compounds, which are valuable synthetic intermediates. organic-chemistry.org

Table 3: Reagents for Active Methylene Functionalization

| Reaction Type | Reagent Class | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halides | Cesium Carbonate | α,α-Dialkylated Cyanoacetate | researchgate.net |

| Alkylation | Alcohols (Mitsunobu) | DEAD/PPh₃ | α-Alkylated Cyanoacetate | organic-chemistry.org |

| Arylation | Aryl Bromides | Pd(OAc)₂/dppf | α-Aryl Cyanoacetate | organic-chemistry.org |

This table summarizes common strategies for the C-functionalization of the active methylene group in cyanoacetate esters.

Reactions Involving the Ester Functionality

The ethyl ester group in this compound undergoes reactions characteristic of carboxylic acid derivatives, offering further avenues for molecular modification.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions (saponification) to yield the corresponding carboxylic acid. This transformation is a fundamental step in many synthetic sequences, for example, if subsequent decarboxylation is desired.

Transamidation: The direct conversion of the ester to an amide can be achieved through reaction with an amine. This process, known as transamidation or aminolysis, typically requires elevated temperatures or catalysis. The reaction with ammonia, for instance, would convert the ethyl ester into the primary amide, cyanoacetamide. wikipedia.org

The reduction of this compound presents a significant chemoselectivity challenge due to the presence of two reducible functional groups: the ester and the nitrile. The choice of reducing agent determines the outcome of the reaction.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both the ester to a primary alcohol and the nitrile to a primary amine. researchgate.netlibretexts.org

Achieving selective reduction requires carefully chosen reagents. youtube.com For example, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) can often selectively reduce a nitrile group in the presence of an ester. researchgate.net Conversely, diisobutylaluminum hydride (DIBAL-H) has been shown to chemoselectively reduce α-cyanoacetates via a reductive tautomerization to afford β-enamino carbonyl compounds, which represents a formal reduction of the nitrile group while the ester remains intact. nih.govresearchgate.net Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards both esters and nitriles under standard conditions, allowing for selective reduction of other functional groups (like ketones) if present in the molecule. acs.org

Table 4: Chemoselectivity in the Reduction of Cyanoacetate Derivatives

| Reducing Agent | Primary Target Functional Group | Product of Reduction | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Both Ester and Nitrile | Amino alcohol | researchgate.netlibretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Nitrile (via reductive tautomerization) | β-Enamino ester | nih.govresearchgate.net |

| Catalytic Hydrogenation (H₂/Raney Ni) | Nitrile | Amino ester | researchgate.net |

This table outlines the chemoselective outcomes of reducing a molecule containing both ester and nitrile functionalities, based on general reactivity principles.

Cyclization and Annulation Strategies Utilizing this compound

The structure of this compound is particularly suited for intramolecular reactions, where the alkyl chain can facilitate the formation of new ring systems. The active methylene protons of the cyanoacetate group can be readily abstracted by a base to form a stabilized carbanion, which is the key intermediate for most cyclization and annulation reactions.

Intramolecular Cyclization:

Intramolecular cyclization would involve the nucleophilic attack of the cyanoacetate carbanion onto an electrophilic site introduced elsewhere on the molecule, typically on the ethylcycloheptyl portion. This would require prior functionalization of the cycloheptyl ring, for example, by introducing a leaving group (e.g., a halide) or a carbonyl group. The reaction would proceed via an S_N2 or a condensation-type mechanism to form a new bicyclic or spirocyclic system. The size of the ring formed would be dependent on the position of the electrophilic center.

Another potential pathway involves the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles that produces a cyclic α-cyanoenamine upon treatment with a strong base. While this compound is not a dinitrile, modifications to its structure could enable this type of transformation, leading to valuable cyclic ketone precursors after hydrolysis.

Annulation Strategies:

Annulation, the formation of a new ring onto an existing one, is a powerful strategy in synthesis. For a molecule like this compound, this would typically involve a sequence of reactions, such as a Michael addition followed by an intramolecular aldol (B89426) or Claisen-type condensation. For instance, if the cycloheptyl ring were part of an α,β-unsaturated ketone system, the cyanoacetate moiety could act as the Michael donor. The resulting enolate could then undergo an intramolecular cyclization to forge a new six-membered ring, a sequence known as a Robinson annulation.

The following table outlines potential cyclization strategies based on the known reactivity of cyanoacetate esters.

| Strategy | Required Co-reactant/Functionalization | Key Intermediate | Potential Product Type | Typical Conditions |

| Intramolecular S_N2 Cyclization | Halide or Tosylate on cycloheptyl ring | Cyanoacetate carbanion | Bicyclic or Spirocyclic cyanoester | NaH, K₂CO₃ in aprotic solvent |

| Thorpe-Ziegler Cyclization | Conversion of ester to a second nitrile group | Dinitrile carbanion | Cyclic α-cyanoenamine | Strong base (e.g., NaNH₂) |

| Robinson Annulation | α,β-Unsaturated ketone on cycloheptyl ring | Michael adduct enolate | Fused bicyclic keto-cyanoester | Base-catalyzed (e.g., NaOEt) |

| Dieckmann Condensation Analogue | Ester group on the cycloheptyl side chain | Diester-like enolate | β-Ketoester fused ring system | Base-catalyzed (e.g., NaOEt) youtube.com |

Decarboxylation Processes of Cyanoacetate Derivatives

The removal of the carboethoxy group from the cyanoacetate moiety is a common and synthetically useful transformation, yielding a substituted acetonitrile (B52724). This process, known as decarboxylation, can be achieved through several methods, with the Krapcho decarboxylation being particularly effective for this class of compounds. wikipedia.orgresearchgate.net

Krapcho Decarboxylation:

The Krapcho reaction is a dealkoxycarbonylation specifically suited for esters that have an electron-withdrawing group, such as a nitrile, at the α-position. researchgate.net The reaction is typically performed by heating the α-cyano ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt such as sodium chloride or lithium chloride and a small amount of water. wikipedia.orgyoutube.com

The mechanism involves the nucleophilic attack of the halide anion (e.g., Cl⁻) on the ethyl group of the ester in an S_N2 fashion. youtube.com This is followed by the elimination of carbon dioxide and the formation of a carbanion intermediate, which is subsequently protonated by the water present in the reaction mixture to give the final nitrile product. wikipedia.org The conditions are generally neutral, which allows for the presence of many other functional groups that might be sensitive to acidic or basic conditions. youtube.com

Acidic or Basic Hydrolysis and Decarboxylation:

A more traditional, two-step approach involves the hydrolysis of the ester to a carboxylic acid, followed by thermal decarboxylation.

Hydrolysis: The ester can be saponified using a base like sodium hydroxide, followed by acidification, to yield the corresponding α-cyano carboxylic acid. Alternatively, direct acid-catalyzed hydrolysis can be used. masterorganicchemistry.com

Decarboxylation: The resulting β-keto acid analogue (α-cyano carboxylic acid) is thermally unstable and readily loses carbon dioxide upon heating to yield the final nitrile product. masterorganicchemistry.com

The following table provides a comparison of the primary decarboxylation methods for cyanoacetate derivatives.

| Method | Reagents & Conditions | Mechanism | Advantages | Limitations |

| Krapcho Decarboxylation | NaCl, LiCl, or NaCN in wet DMSO; Heat (100-180 °C) researchgate.netacs.org | S_N2 dealkylation by halide, followed by loss of CO₂ wikipedia.orgyoutube.com | Neutral conditions, high functional group tolerance, often high yield. youtube.com | Requires high temperatures; works best for methyl and ethyl esters. youtube.com |

| Acid-Catalyzed Hydrolysis & Decarboxylation | Aq. H₂SO₄ or HCl; Heat masterorganicchemistry.com | Ester hydrolysis to carboxylic acid, then thermal elimination of CO₂ via a cyclic transition state. masterorganicchemistry.com | Uses common and inexpensive reagents. | Harsh acidic conditions may not be compatible with sensitive functional groups. |

| Base-Catalyzed Hydrolysis & Decarboxylation | 1. NaOH or KOH, Heat 2. H₃O⁺ workup, Heat masterorganicchemistry.com | Saponification to carboxylate, followed by acidification and thermal decarboxylation. | Effective for robust molecules. | Harsh basic conditions can cause side reactions; requires a separate acidification step. |

Theoretical and Computational Investigations of 2 2 Ethylcycloheptyl Ethyl Cyanoacetate

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to exploring the electronic characteristics of a molecule. These studies reveal how electrons are distributed and how this distribution governs the molecule's stability and chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The most critical orbitals for predicting reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive.

For 2-(2-ethylcycloheptyl)ethyl cyanoacetate (B8463686), the HOMO is expected to have significant contributions from the lone pairs on the oxygen and nitrogen atoms of the cyanoacetate group. The LUMO would likely be centered on the antibonding π* orbitals of the nitrile (C≡N) and carbonyl (C=O) groups.

Hypothetical Frontier Orbital Data

The following interactive table presents hypothetical energy values for the frontier orbitals of 2-(2-ethylcycloheptyl)ethyl cyanoacetate, as would be calculated using a DFT method (e.g., B3LYP/6-31G*).

| Parameter | Hypothetical Energy (eV) | Description |

| HOMO Energy | -7.5 | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.2 | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 | A larger gap suggests higher kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential projected onto the electron density surface of a molecule. It provides a clear picture of charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Negative Potential (Red/Yellow): These areas are rich in electrons and are prone to attack by electrophiles. For this compound, these regions would be concentrated around the electronegative nitrogen atom of the nitrile group and the carbonyl oxygen of the ester.

Positive Potential (Blue): These areas are electron-deficient and susceptible to attack by nucleophiles. Such regions would be found around the hydrogen atoms, particularly the acidic α-hydrogen located between the nitrile and carbonyl groups.

Neutral Potential (Green): These areas, such as the cycloheptyl hydrocarbon backbone, have a relatively neutral charge and are less reactive.

Conceptual DFT also provides quantitative reactivity descriptors. These indices are calculated from the energies of the frontier orbitals and offer a numerical basis for predicting reactivity.

Hypothetical Global Reactivity Descriptors

This table shows hypothetical values for key reactivity descriptors.

| Descriptor | Formula | Hypothetical Value | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.35 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 3.15 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.159 eV⁻¹ | The reciprocal of hardness; indicates high polarizability. |

Conformational Analysis of the 2-(2-Ethylcycloheptyl)ethyl Moiety

Conformational analysis typically begins with Molecular Mechanics (MM), a method that uses classical physics (force fields) to rapidly calculate the energy of a vast number of possible conformations. This allows for an efficient initial screening to identify low-energy candidate structures.

Following this, Molecular Dynamics (MD) simulations would be employed. MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would reveal how it behaves at a given temperature, showing the dynamic interconversion between different conformations and identifying the most populated (i.e., most stable) conformational states in a simulated environment.

The results from MM and MD simulations are used to map the molecule's potential energy surface, or energy landscape. The "valleys" on this landscape represent stable conformations (conformational isomers or conformers), while the "hills" represent the energy barriers to transition between them.

For the 2-(2-ethylcycloheptyl)ethyl moiety, the primary sources of conformational isomerism would be:

Cycloheptane (B1346806) Ring Pucker: Cycloheptane is known to exist in several low-energy conformations, such as the twist-chair and twist-boat. The position and orientation (axial vs. equatorial) of the ethyl-ethyl-cyanoacetate substituent would significantly influence the relative stability of these ring puckers.

Side Chain Rotation: Rotation around the various single bonds (C-C and C-O) in the side chain creates additional conformers.

Hypothetical Relative Energies of Conformers

This table illustrates a hypothetical energy ranking for plausible conformers, where the global minimum is set to 0.00 kJ/mol.

| Conformer ID | Cycloheptane Pucker | Side Chain Orientation | Hypothetical Relative Energy (kJ/mol) |

| Conf-1 | Twist-Chair | Equatorial | 0.00 |

| Conf-2 | Twist-Chair | Axial | 5.20 |

| Conf-3 | Twist-Boat | Equatorial | 8.50 |

| Conf-4 | Twist-Boat | Axial | 14.30 |

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that connects reactants to products.

According to Transition State Theory, the rate of a chemical reaction is determined by the activation energy (Ea)—the energy difference between the reactants and the transition state. By using quantum chemical methods to locate the precise geometry and energy of the TS for a proposed reaction pathway, chemists can calculate this activation barrier.

For this compound, a relevant reaction to study would be its base-catalyzed hydrolysis. The mechanism would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. A computational study would map the entire reaction pathway, identifying the transition state for this step and calculating the associated activation energy, thereby predicting the reaction's feasibility and kinetics.

Hypothetical Activation Energies for Ester Hydrolysis

This table provides hypothetical energy values for the key points along a base-catalyzed hydrolysis reaction pathway.

| Species | Description | Hypothetical Relative Energy (kJ/mol) |

| Reactants | Ester + OH⁻ | 0.00 |

| Transition State | Tetrahedral intermediate formation | +55.0 |

| Intermediate | Tetrahedral intermediate | -20.0 |

| Products | Carboxylate + Alcohol | -70.0 |

Solvent Effects on Reactivity: A Computational Perspective

Computational chemistry provides critical insights into how a solvent can alter the course and speed of a reaction. numberanalytics.comrsc.org These studies, conducted in silico, can guide laboratory work by predicting optimal conditions, potentially reducing development time and material use. rsc.org However, no such studies have been published for this compound.

Should such research be undertaken in the future, it would likely involve the following methodologies:

Solvent Models: The effect of a solvent can be modeled in two primary ways. Implicit models treat the solvent as a continuous medium with specific properties, like a dielectric constant, which is a computationally efficient approach. numberanalytics.commdpi.comExplicit models involve simulating individual solvent molecules around the solute, offering a more detailed but computationally demanding picture of the interactions. numberanalytics.commdpi.com Hybrid models that combine both approaches are also used. numberanalytics.com

Quantum Mechanical Calculations: To determine how a solvent affects reactivity, scientists perform quantum mechanical (QM) calculations. rsc.org These calculations can determine the activation Gibbs free energy of a reaction in a given solvent, which is a key indicator of the reaction rate. rsc.org By comparing these energy values across different solvents, a researcher can predict which solvent will accelerate or hinder the reaction.

Data Interpretation: The output of these computational experiments would typically include data on solvation free energies, transition state energies, and reaction rate constants in various solvents. This information would be compiled into data tables to compare the effects of different solvent environments (e.g., polar vs. non-polar) on the reaction kinetics of this compound. For instance, a polar solvent might stabilize a polar transition state, thereby increasing the reaction rate, a phenomenon that computational models are designed to quantify. numberanalytics.comucsb.edu

Due to the absence of specific research on this compound, no empirical or computational data can be presented for this compound. The provided context on computational methods remains general to the field and is not based on studies of the specified molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Ethylcycloheptyl Ethyl Cyanoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. For 2-(2-Ethylcycloheptyl)ethyl cyanoacetate (B8463686), a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for a complete assignment of all proton and carbon signals.

A detailed prediction of the ¹H and ¹³C NMR chemical shifts for 2-(2-Ethylcycloheptyl)ethyl cyanoacetate is presented in the data tables below. These predictions are derived from the known spectral data of ethyl cyanoacetate and a detailed analysis of the expected chemical shifts for the 2-(2-ethylcycloheptyl)ethyl moiety, based on analogous alkyl-substituted cycloalkanes.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | ~3.50 | s | - |

| H-4' | ~4.25 | q | J = 7.1 |

| H-5' | ~1.30 | t | J = 7.1 |

| H-1'' | ~4.15 | t | J = 6.5 |

| H-2'' | ~1.65 | m | - |

| H-1''' | ~1.40 | m | - |

| H-2''' to H-7''' | ~1.20-1.80 | m | - |

| H-8''' | ~1.35 | m | - |

| H-9''' | ~0.90 | t | J = 7.4 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C≡N) | ~115 |

| C-2 | ~25 |

| C-3 (C=O) | ~165 |

| C-4' | ~62 |

| C-5' | ~14 |

| C-1'' | ~65 |

| C-2'' | ~35 |

| C-1''' | ~45 |

| C-2''' to C-7''' | ~28-32 |

| C-8''' | ~28 |

| C-9''' | ~12 |

Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are indispensable for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network. Key expected correlations for this compound would include the coupling between the ethyl ester protons (H-4' and H-5'), and the extensive coupling network within the 2-(2-ethylcycloheptyl)ethyl moiety. Specifically, correlations would be observed between H-1'' and H-2'', and between H-2'' and the protons on the cycloheptyl ring (H-1'''). The protons of the ethyl group on the cycloheptane (B1346806) ring (H-8''' and H-9''') would also show a correlation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would be crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at ~3.50 ppm (H-2) would correlate with the carbon at ~25 ppm (C-2), and the protons of the ethyl ester (H-4' and H-5') would correlate with their respective carbons (C-4' and C-5').

Solid-State NMR Applications

While solution-state NMR provides detailed structural information, solid-state NMR (ssNMR) can offer insights into the molecular structure and dynamics in the solid phase. For a molecule like this compound, which may exist as a crystalline solid or an amorphous material, ssNMR could be employed to study its conformational properties and intermolecular interactions in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra. These spectra could reveal information about the packing of the molecules in the crystal lattice and any conformational polymorphism that may exist.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 2250 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The carbonyl group (C=O) of the ester would exhibit a strong absorption band in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear as two bands in the 1250-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and cycloheptyl groups would be observed in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch, while visible in the IR, often gives a strong and sharp signal in the Raman spectrum around 2250 cm⁻¹. The C=O stretch of the ester is also Raman active. The numerous C-C and C-H vibrations of the cycloheptyl ring and the ethyl chains would contribute to a complex but characteristic fingerprint region in the Raman spectrum, particularly in the 1500-400 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |

| C≡N Stretch | ~2250 | ~2250 | Medium-Strong |

| C=O Stretch (ester) | 1735-1750 | 1735-1750 | Strong |

| C-O Stretch (ester) | 1000-1250 | 1000-1250 | Strong |

| C-C Stretch | Fingerprint region | Fingerprint region | Medium-Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental composition. The expected monoisotopic mass for C₁₄H₂₃NO₂ is 237.1729 u. The high accuracy of HRMS would readily confirm this composition and distinguish it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion, providing further confirmation of the structure. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

For this compound, several characteristic fragmentation pathways can be predicted:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to the formation of an acylium ion.

Loss of ethylene (B1197577) from the ester: A McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

Cleavage of the C-C bond between the ester and the cycloheptyl ring: This would result in fragments corresponding to the ethyl cyanoacetate moiety and the ethylcycloheptyl moiety.

Fragmentation of the cycloheptyl ring: The cycloheptyl ring itself can undergo various ring-opening and fragmentation pathways, leading to a series of smaller hydrocarbon fragments.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment Structure/Loss |

| 237 | [M]⁺• (Molecular Ion) |

| 192 | [M - OCH₂CH₃]⁺ |

| 164 | [M - C₂H₄O₂]⁺ (from McLafferty rearrangement) |

| 125 | [C₉H₁₇]⁺ (Ethylcycloheptyl cation) |

| 113 | [NCCH₂COOC₂H₅]⁺• |

| 97 | [C₇H₁₃]⁺ (Cycloheptyl ring fragment) |

| 68 | [NCCH₂CO]⁺ |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities and other components in a mixture, as well as for quantifying its purity. The choice of technique is dictated by the compound's volatility and polarity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the ester functional group and the alkyl chain, this compound is amenable to GC-MS analysis, which provides both chromatographic separation and structural identification.

Detailed Research Findings:

The analysis of long-chain esters by GC-MS is a well-established method. researchgate.net For a compound with the molecular weight and structure of this compound, a high-temperature capillary column with a non-polar stationary phase, such as one based on polymethylsiloxane with a small percentage of phenyl groups, would be suitable. nih.gov The oven temperature would need to be programmed to ramp up to a sufficiently high temperature to ensure the elution of this relatively high molecular weight compound in a reasonable time, a common practice in the analysis of fatty acid methyl esters. nih.govyoutube.com

The mass spectrometer detector provides crucial information for structural elucidation through the analysis of fragmentation patterns. libretexts.org Upon electron ionization, esters typically undergo characteristic fragmentation, including cleavage adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways would be expected to include the loss of the alkoxy group and rearrangements. The presence of the cyano group can also influence the fragmentation, potentially leading to the formation of nitrile-containing cations. nih.govresearchgate.net

Illustrative GC-MS Data Table:

| Parameter | Value/Description |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min. |

| Injector Temp. | 280°C. |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

| MS Scan Range | m/z 40-500. |

| Expected Retention Time | Dependent on exact conditions, but would be in the higher range for a complex mixture of esters. researchgate.net |

| Predicted Major Fragments (m/z) | Fragments corresponding to the loss of the ethylcycloheptyl group, cleavage of the ethyl ester, and rearrangements involving the cyano group. |

For less volatile impurities or for analyses where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) is the method of choice. The non-polar nature of this compound makes it well-suited for reversed-phase HPLC. pharmaknowledgeforum.comlibretexts.org

Detailed Research Findings:

In reversed-phase HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. libretexts.org For this compound, a gradient elution would likely be employed to ensure adequate separation of the main compound from both more polar and less polar impurities. A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. amazonaws.comchromatographyonline.com The proportion of the organic solvent would be gradually increased during the run to elute the highly non-polar compound. Detection is commonly achieved using a UV detector, as the cyanoacetate moiety provides a chromophore. For more comprehensive analysis, coupling the HPLC to a mass spectrometer (LC-MS) would provide molecular weight and structural information for all separated components. nih.govchromatographyonline.com

The purity of the compound can be assessed by calculating the area percentage of the main peak in the chromatogram, though for accurate quantification, the use of a certified reference standard and calibration curve is necessary. pku.edu.cnchromforum.org

Interactive HPLC Data Table:

| Parameter | Value/Description |

| HPLC Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A: Water, B: Acetonitrile. Gradient from 60% B to 100% B over 20 minutes. |

| Flow Rate | 1.0 mL/min. |

| Column Temp. | 30°C. |

| Detection | UV at an appropriate wavelength (e.g., 210 nm). |

| Injection Vol. | 10 µL. |

| Expected Retention Time | Dependent on the specific gradient profile, but would be relatively long due to the non-polar nature of the compound. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.org It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. nih.gov

Detailed Research Findings:

The successful application of X-ray crystallography is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. nih.gov For a molecule like this compound, which possesses a flexible ethylcycloheptyl group, obtaining a well-ordered crystal suitable for diffraction can be difficult. The conformational flexibility of the seven-membered ring can lead to disorder in the crystal lattice.

However, if a suitable crystal is obtained, the resulting X-ray structure would provide unambiguous confirmation of the connectivity of the atoms and the stereochemistry of the ethylcycloheptyl moiety. nih.govmdpi.com The diffraction pattern of X-rays passing through the crystal can be used to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined. wikipedia.org This technique is instrumental in confirming the absolute configuration of chiral centers, which is particularly relevant for the 2-ethylcycloheptyl group.

Illustrative X-ray Crystallography Data Table:

| Parameter | Potential Outcome |

| Crystal System | To be determined from diffraction data (e.g., Monoclinic, Orthorhombic). |

| Space Group | To be determined (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). |

| Resolution | Typically in the range of 0.8 - 1.5 Å for small molecules. |

| Key Structural Features | Precise bond lengths and angles of the entire molecule. Conformation of the cycloheptyl ring (e.g., chair, boat, or twist conformation). Relative stereochemistry of the substituents on the cycloheptyl ring. Intermolecular interactions in the crystal packing. |

Applications of 2 2 Ethylcycloheptyl Ethyl Cyanoacetate As a Synthetic Building Block

Role in Heterocyclic Compound Synthesis

The cyanoacetate (B8463686) functional group is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. The presence of an activated methylene (B1212753) group, flanked by both a nitrile and an ester, allows for a variety of condensation reactions. In the context of 2-(2-Ethylcycloheptyl)ethyl cyanoacetate, this reactivity can be harnessed to introduce the bulky and lipophilic ethylcycloheptyl group into heterocyclic scaffolds.

Research on analogous compounds like ethyl cyanoacetate has demonstrated its utility in constructing important heterocyclic systems such as pyridones, pyrazoles, and pyrimidines. wikipedia.orgsciforum.net For instance, the Knoevenagel condensation of a cyanoacetate with an aldehyde or ketone, followed by cyclization with a suitable binucleophile, is a common strategy. It is plausible that this compound could participate in similar multi-component reactions to yield novel heterocyclic entities bearing the cycloheptyl substituent. The synthesis of 2-pyridones, for example, can be achieved from ethyl cyanoacetate, an aromatic aldehyde, and an acetophenone (B1666503) derivative in the presence of ammonium (B1175870) acetate. sciforum.net The cyano group on the resulting pyridone can be further transformed, for instance, into a tetrazole ring via a [3+2] cycloaddition with sodium azide. sciforum.net

The general reactivity of the cyanoacetate moiety suggests that this compound could be a valuable building block for preparing substituted benzimidazoles, isoxazoles, and thiazoles, which are known to possess a range of biological activities. nih.gov

Utility in the Construction of Complex Carbocyclic Systems

The activated methylene group in this compound is a potent nucleophile, making it an ideal candidate for Michael additions and other carbon-carbon bond-forming reactions essential for the construction of complex carbocyclic systems. The Thorpe-Ziegler reaction, a modification of the Dieckmann condensation, allows for the intramolecular cyclization of dinitriles to form cyclic ketones, a principle that could be extended to derivatives of this compound.

While direct literature on the use of this compound in this context is scarce, the fundamental reactivity of the cyanoacetate group is well-documented. Its participation in tandem reactions, where an initial condensation is followed by an intramolecular cyclization, can lead to the rapid assembly of intricate carbocyclic frameworks. The large ethylcycloheptyl group would likely exert significant steric influence on these transformations, potentially leading to high levels of diastereoselectivity.

Precursor in the Synthesis of Natural Product Analogues

Natural products often serve as the inspiration for the development of new therapeutic agents. The synthesis of analogues of these complex molecules is a crucial strategy for optimizing their biological activity and pharmacokinetic properties. The structural motif of this compound, combining a flexible seven-membered ring with a reactive cyanoacetate unit, makes it an interesting starting material for the synthesis of natural product analogues.

For example, many natural products contain complex carbocyclic or heterocyclic cores. The ability of this compound to participate in the formation of these rings, as discussed previously, could be applied to the synthesis of novel analogues. The ethylcycloheptyl group itself could mimic or replace a portion of a natural product's structure, potentially leading to new biological activities.

Stereoselective Synthesis Methodologies Incorporating this compound

The presence of two stereocenters in the 2-ethylcycloheptyl moiety of this compound introduces the element of stereochemistry into its reactions. This inherent chirality can be exploited in stereoselective synthesis methodologies. The cycloheptyl ring can act as a chiral auxiliary, directing the approach of reagents to the reactive centers of the molecule and leading to the preferential formation of one stereoisomer over others.

Furthermore, the development of chiral catalysts for reactions involving cyanoacetates is an active area of research. The application of such catalysts to reactions with this compound could provide a powerful tool for the enantioselective synthesis of complex molecules. The stereoselective synthesis of 2-deoxyglycosides from glycals using photoacid catalysis is an example of modern methods that could potentially be adapted. nih.gov Similarly, stereoselective methods for the synthesis of 2-thio-beta-glucopyranosides highlight the importance of controlling stereochemistry in glycosylation reactions. nih.gov

Derivatization and Analog Development from 2 2 Ethylcycloheptyl Ethyl Cyanoacetate

Modifications at the Cyanoacetate (B8463686) Moiety

The cyanoacetate portion of the molecule is a hub of chemical reactivity, offering multiple sites for modification. These include the ester group and the nitrile group, each amenable to a range of chemical transformations.

Alterations to the Ester Group

The ethyl ester of 2-(2-ethylcycloheptyl)ethyl cyanoacetate can be readily modified through several classical organic reactions. Transesterification allows for the exchange of the ethyl group with other alkyl or aryl moieties, potentially influencing the molecule's steric and electronic properties. This reaction is typically catalyzed by either a strong acid or base. masterorganicchemistry.comyoutube.com For instance, reaction with a different alcohol in the presence of a catalyst like sodium alkoxide or sulfuric acid would yield a new ester. masterorganicchemistry.com The choice of alcohol can range from simple alkanols to more complex, functionalized alcohols, thereby introducing a wide variety of new side chains.

Another key transformation is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk Subsequent reaction of the resulting carboxylic acid with a diverse range of amines, facilitated by coupling agents, would yield a library of amides. These modifications can significantly alter the compound's physicochemical properties.

Table 1: Potential Modifications of the Ester Group

| Starting Material | Reagents and Conditions | Product |

| This compound | Methanol, NaOMe (cat.), Reflux | Methyl 2-cyano-4-(2-ethylcycloheptyl)butanoate |

| This compound | 1. NaOH (aq), Reflux; 2. HCl (aq) | 2-Cyano-4-(2-ethylcycloheptyl)butanoic acid |

| 2-Cyano-4-(2-ethylcycloheptyl)butanoic acid | Benzylamine, DCC, DCM | N-Benzyl-2-cyano-4-(2-ethylcycloheptyl)butanamide |

This table presents hypothetical derivatization reactions based on established chemical principles.

Chemical Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other functionalities. researchgate.netfiveable.meresearchgate.net One of the most common transformations is its hydrolysis to a carboxylic acid, which can be achieved under either acidic or basic conditions, typically requiring harsh reaction conditions such as prolonged heating with strong acids or bases. chemguide.co.uklibretexts.orgquora.com This would transform the cyanoacetate into a dicarboxylic acid derivative.

Alternatively, the nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.melibretexts.orglibretexts.org This transformation introduces a basic nitrogen atom, which can dramatically alter the molecule's biological and chemical properties. Furthermore, the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

Table 2: Potential Transformations of the Nitrile Group

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂SO₄ (aq), H₂O, Heat | 2-(2-(2-Ethylcycloheptyl)ethyl)malonic acid |

| This compound | 1. LiAlH₄, THF; 2. H₂O | Ethyl 3-amino-2-(2-(2-ethylcycloheptyl)ethyl)propanoate |

| This compound | NaN₃, NH₄Cl, DMF, Heat | Ethyl 2-(2-(2-ethylcycloheptyl)ethyl)-2-(1H-tetrazol-5-yl)acetate |

This table presents hypothetical derivatization reactions based on established chemical principles.

Functionalization of the Ethylcycloheptyl Ring System

The ethylcycloheptyl ring, while seemingly a simple lipophilic tail, offers opportunities for targeted chemical modifications to explore the structure-activity relationship further.

Regioselective and Stereoselective Functionalization

The functionalization of a cycloalkane ring, such as the ethylcycloheptyl group, can be achieved with a degree of regioselectivity and stereoselectivity using modern synthetic methods. organic-chemistry.orgacs.org For instance, radical-mediated C-H functionalization could introduce new substituents at specific positions on the cycloheptane (B1346806) ring. nih.gov The presence of the ethyl group can influence the site of such reactions. Stereoselective reactions, such as hydroxylations or halogenations, could be directed by the existing stereochemistry of the ethylcycloheptyl group, potentially leading to diastereomerically pure compounds. acs.org The use of chiral catalysts could also enable enantioselective functionalization of the ring.

Ring Expansion or Contraction Strategies

The cycloheptane ring itself can be the subject of ring expansion or contraction reactions, leading to novel analogs with different-sized carbocyclic systems. Ring expansion can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement or related semipinacol rearrangements. wikipedia.orgyoutube.com For example, conversion of a substituent on the cycloheptane ring to an appropriate precursor could initiate a one-carbon ring expansion to a cyclooctane (B165968) derivative.

Conversely, ring contraction to a cyclohexane (B81311) or cyclopentane (B165970) derivative could be accomplished through reactions like the Favorskii rearrangement of an α-haloketone derived from the cycloheptane ring. wikipedia.orgchemistrysteps.comresearchgate.net Photochemical methods can also be employed for ring contraction of certain cyclic systems. nih.govetsu.edu These transformations would significantly alter the three-dimensional shape of the lipophilic portion of the molecule.

Table 3: Potential Ring Modification Strategies

| Starting Material Derivative | Reagents and Conditions | Product Type |

| 2-(2-(1-Hydroxy-1-(hydroxymethyl)cycloheptyl)ethyl)ethyl cyanoacetate | H⁺ (cat.), Heat | 2-(2-(2-Oxocyclooctyl)ethyl)ethyl cyanoacetate (Ring Expansion) |

| 2-(2-(2-Oxo-1-bromocycloheptyl)ethyl)ethyl cyanoacetate | NaOMe, MeOH | Methyl (1-(2-(2-cyano-2-(ethoxycarbonyl)ethyl)ethyl)cyclopentyl)carboxylate (Ring Contraction) |

This table presents hypothetical derivatization reactions based on established chemical principles.

Synthesis of Structural Analogues with Varied Alkyl Chains or Cyclic Systems

The synthesis of structural analogs of this compound with different alkyl chains or cyclic systems would involve modifying the synthetic route to the parent molecule. Instead of starting with a cycloheptane derivative, one could employ different cycloalkanones or aldehydes in the initial steps of the synthesis. For example, using cyclohexanone or cyclooctanone would lead to analogs with six- or eight-membered rings, respectively.

Table 4: Proposed Structural Analogues

| Proposed Analogue Name | Variation from Parent Compound |

| 2-(2-Ethylcyclohexyl)ethyl cyanoacetate | Cyclohexyl ring instead of cycloheptyl |

| 2-(2-Propylcycloheptyl)ethyl cyanoacetate | Propyl group instead of ethyl group on the ring |

| 3-(2-Ethylcycloheptyl)propyl cyanoacetate | Propyl linker instead of ethyl linker |

| 2-(Adamantan-1-yl)ethyl cyanoacetate | Adamantyl group instead of ethylcycloheptyl group |

This table presents hypothetical structural analogues for structure-activity relationship studies.

Sustainability and Environmental Considerations in the Academic Study of 2 2 Ethylcycloheptyl Ethyl Cyanoacetate

The academic pursuit of novel chemical compounds like 2-(2-Ethylcycloheptyl)ethyl cyanoacetate (B8463686) necessitates a thorough evaluation of their environmental impact and the sustainability of their associated chemical processes. Modern chemical research is increasingly guided by the principles of green chemistry, which aim to minimize the environmental footprint of chemical synthesis and application. This section explores the application of these principles to the study of 2-(2-Ethylcycloheptyl)ethyl cyanoacetate, focusing on its synthesis, degradation, and the development of sustainable catalytic transformations.

Emerging Research Directions and Future Perspectives for 2 2 Ethylcycloheptyl Ethyl Cyanoacetate

Integration into Flow Chemistry Platforms for Continuous Synthesis

The synthesis of cyanoacetate (B8463686) esters has been a subject of optimization for decades, with recent advancements pointing towards the significant advantages of flow chemistry. nih.gov Continuous flow processes offer enhanced control over reaction parameters, improved safety for handling reagents like cyanides, and potential for higher yields and purity. nih.govvapourtec.com

The principles of flow chemistry could be applied to the synthesis of 2-(2-Ethylcycloheptyl)ethyl cyanoacetate. A conceptual flow process would involve the continuous feeding of 2-(2-Ethylcycloheptyl)ethanol and cyanoacetic acid into a heated reactor coil containing an immobilized acid catalyst. The product stream would then undergo in-line purification, potentially through liquid-liquid extraction or passing through a scavenger resin to remove unreacted starting materials and byproducts.

Table 1: Conceptual Flow Synthesis Parameters for this compound

| Parameter | Potential Range | Rationale |

| Reactants | 2-(2-Ethylcycloheptyl)ethanol, Cyanoacetic Acid | Readily available or synthesizable starting materials. |

| Catalyst | Immobilized Sulfonic Acid Resin | Ease of separation, reusability, and reduced corrosion. |

| Solvent | Toluene, Cyclohexane (B81311) | Aides in azeotropic removal of water byproduct. |

| Temperature | 80 - 120 °C | To facilitate esterification while minimizing degradation. |

| Residence Time | 5 - 30 minutes | Optimized for maximum conversion and minimal byproduct formation. |

| Purification | In-line liquid-liquid extraction, Scavenger resin | For continuous purification and high product quality. |

This approach would represent a significant advancement over traditional batch synthesis, offering a safer, more efficient, and scalable method for producing this compound. Further research in this area would focus on optimizing the reactor design, catalyst selection, and purification strategy to maximize throughput and yield. The application of flow chemistry to the selective reduction of esters to aldehydes has also been reported, suggesting further downstream functionalization of the ester group in this compound could be achieved in a continuous manner. researchgate.netcolab.ws

Exploration of Photocatalytic and Electrocatalytic Transformations

The active methylene (B1212753) group in this compound makes it a prime candidate for photocatalytic and electrocatalytic transformations. shivajicollege.ac.in These methods offer green and sustainable alternatives to traditional chemical reactions, often proceeding under mild conditions with high selectivity.

Photocatalysis:

Photocatalysis can be envisioned for various transformations of this compound. For instance, α-alkylation reactions with unactivated alkenes could be achieved using a dual catalytic system involving an organophotocatalyst and a hydrogen atom transfer (HAT) catalyst. organic-chemistry.org This would allow for the introduction of a wide range of substituents at the carbon atom situated between the nitrile and the ester groups.

Electrocatalysis:

Electrocatalysis presents another promising avenue for the functionalization of this compound. The electrocatalytic cyclopropanation of active methylene compounds with arylalkenes has been demonstrated, a process that could be adapted for this specific molecule. xmu.edu.cn This would involve the electrochemical generation of a reactive intermediate from this compound, which would then undergo annulation with an alkene to form a highly functionalized cyclopropane (B1198618) derivative. Such structures are valuable in medicinal chemistry and materials science.

Table 2: Potential Photocatalytic and Electrocatalytic Reactions

| Transformation | Catalytic System | Potential Product |

| Photocatalytic α-Alkylation | Organophotocatalyst + HAT Catalyst | α-Alkylated this compound derivatives |

| Electrocatalytic Cyclopropanation | Divided/Undivided cell, Carbon electrodes, Mediator | Functionalized cyclopropane derivatives |

| Reductive Coupling | Transition metal complex (e.g., Ni, Co) | Dimerized or cross-coupled products |

Future research in this domain would involve screening various photocatalysts and electrocatalytic systems to identify the optimal conditions for these transformations. The influence of the bulky 2-ethylcycloheptyl group on the reactivity and selectivity of these reactions would be a key area of investigation.

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While traditional methods for synthesizing cyanoacetate esters are well-established, there is always a drive to develop more efficient and environmentally friendly procedures. lookchem.com For a sterically hindered alcohol like 2-(2-Ethylcycloheptyl)ethanol, esterification with cyanoacetic acid might require harsh conditions, leading to potential side reactions.

Novel methodologies could include:

Enzyme-Catalyzed Esterification: The use of lipases as biocatalysts for the esterification of 2-(2-Ethylcycloheptyl)ethanol with a simple cyanoacetate ester (e.g., ethyl cyanoacetate) via transesterification could offer high selectivity and mild reaction conditions.

Mitsunobu Reaction: While classic Mitsunobu reactions with simple malonate esters can be challenging, the use of modified reagents or bis(2,2,2-trifluoroethyl) malonates has shown success and could be adapted for the synthesis of this compound. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification, potentially leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netresearchgate.net

The development of these methodologies would be benchmarked against existing methods in terms of yield, purity, reaction time, and environmental impact (E-factor).

Advanced Chemo- and Regioselective Transformations in Complex Systems

The presence of both a nitrile and an ester group, flanking an active methylene group, allows for a rich variety of chemo- and regioselective transformations. wikipedia.org The bulky 2-ethylcycloheptyl substituent could play a crucial role in directing the stereochemical outcome of these reactions.

Knoevenagel Condensation:

The Knoevenagel condensation of this compound with various aldehydes and ketones would lead to the formation of substituted alkenes. The steric hindrance of the cycloheptyl group might influence the E/Z selectivity of the resulting double bond.

Michael Addition:

As a Michael donor, the carbanion of this compound can be added to α,β-unsaturated carbonyl compounds. This would create complex molecular scaffolds with multiple stereocenters, the formation of which could be controlled through the use of chiral catalysts.

Heterocycle Synthesis:

Ethyl cyanoacetate is a well-known building block for the synthesis of a wide array of heterocycles, including pyridines, pyrimidines, and pyrazoles. researchgate.netwikipedia.org By analogy, this compound could be used to synthesize novel heterocyclic compounds bearing the bulky cycloheptyl moiety, which could have interesting biological properties. For example, reaction with chalcones could yield highly substituted dihydropyridinecarbonitriles. researchgate.net

Table 3: Potential Chemo- and Regioselective Transformations

| Reaction Type | Reagent | Potential Product Class |

| Knoevenagel Condensation | Aromatic/Aliphatic Aldehydes | Substituted α-cyanoacrylates |

| Michael Addition | α,β-Unsaturated Ketones/Esters | Polyfunctionalized adducts |

| Heterocyclization | Chalcones, Amidines | Dihydropyridines, Pyrimidones |

| Self-Condensation | Base (e.g., NaH, K2CO3) | Dimeric or trimeric structures chemprob.org |

The exploration of these transformations will expand the synthetic utility of this compound and provide access to a new library of complex molecules for screening in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.